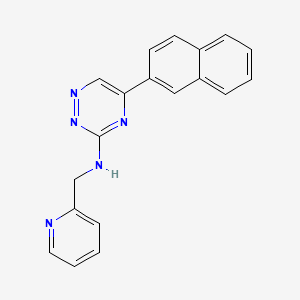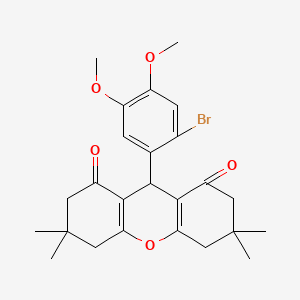
1-(3,5-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine, also known as DFP-10825, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-(3,5-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine involves the inhibition of protein-protein interactions that are involved in the pathogenesis of various diseases. Specifically, this compound binds to the SH3 domain of the protein dynamin, which is involved in the process of endocytosis. By inhibiting the interaction between dynamin and its binding partners, this compound disrupts the process of endocytosis and leads to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and neuroprotective effects. In addition, this compound has been shown to have low toxicity in vitro and in vivo, which makes it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(3,5-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine for lab experiments is its high purity, which allows for accurate and reproducible results. In addition, this compound has been shown to have low toxicity, which makes it suitable for in vitro and in vivo studies. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
1-(3,5-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine has shown promising results in preclinical studies, and further research is needed to investigate its potential therapeutic applications in various diseases. Some of the future directions for this compound research include:
1. Investigating the efficacy of this compound in combination with other therapeutic agents for cancer treatment.
2. Investigating the potential of this compound as a neuroprotective agent in other neurodegenerative diseases.
3. Investigating the pharmacokinetics and pharmacodynamics of this compound in vivo to determine its optimal dosing regimen.
4. Investigating the potential of this compound as a therapeutic agent for other diseases that involve protein-protein interactions, such as viral infections.
5. Investigating the structure-activity relationship of this compound to develop more potent and selective analogs.
Conclusion
In conclusion, this compound is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to investigate the potential of this compound as a therapeutic agent for various diseases.
Méthodes De Synthèse
1-(3,5-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine is synthesized through a multi-step process that involves the reaction of 3,5-difluorobenzoic acid with 3,4-dimethylphenylpiperidin-3-amine. The resulting product is purified through column chromatography to obtain this compound in high purity.
Applications De Recherche Scientifique
1-(3,5-difluorobenzoyl)-N-(3,4-dimethylphenyl)-3-piperidinamine has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease and Parkinson's disease research, this compound has been shown to have neuroprotective effects and improve cognitive function.
Propriétés
IUPAC Name |
(3,5-difluorophenyl)-[3-(3,4-dimethylanilino)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O/c1-13-5-6-18(8-14(13)2)23-19-4-3-7-24(12-19)20(25)15-9-16(21)11-17(22)10-15/h5-6,8-11,19,23H,3-4,7,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOIKTNQSBQPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC(=CC(=C3)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(4-chlorobenzyl)-5-(1-ethyl-1H-imidazol-5-yl)-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6091767.png)
amino]methyl}-3-hydroxy-2-piperidinone](/img/structure/B6091768.png)


![5-(3-bromobenzylidene)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6091784.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-2-(4-hydroxy-1-piperidinyl)-N-methylacetamide](/img/structure/B6091787.png)

![1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6091808.png)
![3-[(cycloheptylamino)methyl]-1-(cyclopropylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6091812.png)
![ethyl (4-{[1-(4-bromophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B6091819.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B6091834.png)
![N-[2-(diphenylphosphoryl)ethyl]-N-(2-furylmethyl)acetamide](/img/structure/B6091840.png)
![3-[1-(2,1,3-benzothiadiazol-5-ylmethyl)-3-piperidinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B6091844.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(4-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6091853.png)
